molecular formula C13H18O6 B4923170 3-methylphenyl hexopyranoside CAS No. 6092-25-7

3-methylphenyl hexopyranoside

Cat. No. B4923170
CAS RN: 6092-25-7
M. Wt: 270.28 g/mol
InChI Key: QCLIKCCGRQFFHT-UHFFFAOYSA-N
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Description

3-methylphenyl hexopyranoside is a chemical compound that belongs to the family of hexopyranosides. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-methylphenyl hexopyranoside is not well understood. However, it is believed that this compound acts as a substrate for glycosidase enzymes. When these enzymes cleave the glycosidic bond in 3-methylphenyl hexopyranoside, a colored product is formed. This color change can be used to detect the presence of glycosidase enzymes.
Biochemical and Physiological Effects:
3-methylphenyl hexopyranoside does not have any known biochemical or physiological effects on the human body. This compound is not used as a drug and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methylphenyl hexopyranoside in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized. However, one of the limitations of using this compound is its limited solubility in non-polar solvents.

Future Directions

There are several future directions for the study of 3-methylphenyl hexopyranoside. One area of research is the development of new synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound. Additionally, 3-methylphenyl hexopyranoside may have potential applications in the development of new diagnostic tools for the detection of glycosidase enzymes.
Conclusion:
In conclusion, 3-methylphenyl hexopyranoside is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a substrate for the detection of glycosidase enzymes and as a standard in chromatography and mass spectrometry. While 3-methylphenyl hexopyranoside does not have any known biochemical or physiological effects on the human body, it has potential applications in the development of new diagnostic tools and in the study of carbohydrate metabolism and glycosylation.

Synthesis Methods

The synthesis of 3-methylphenyl hexopyranoside can be achieved through various methods. One of the most commonly used methods is the reaction between 3-methylphenol and hexopyranoside in the presence of a catalyst. This reaction results in the formation of 3-methylphenyl hexopyranoside with high yield and purity.

Scientific Research Applications

3-methylphenyl hexopyranoside has been used in various scientific research applications. It is commonly used as a substrate for the detection of glycosidase enzymes. This compound is also used as a standard in chromatography and mass spectrometry. Additionally, 3-methylphenyl hexopyranoside has been used in the study of carbohydrate metabolism and glycosylation.

properties

IUPAC Name

2-(hydroxymethyl)-6-(3-methylphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-7-3-2-4-8(5-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLIKCCGRQFFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874463
Record name GLUCOPYRANOSIDE,3-METHYLPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenyl hexopyranoside

CAS RN

6092-25-7
Record name GLUCOPYRANOSIDE,3-METHYLPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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